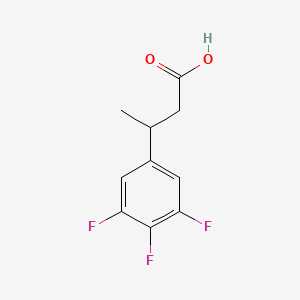

3-(3,4,5-Trifluorophenyl)butanoic acid

Description

Structural Features and Classification of 3-(3,4,5-Trifluorophenyl)butanoic Acid

This compound is a carboxylic acid derivative. Its structure is characterized by a butanoic acid chain, where a 3,4,5-trifluorophenyl group is attached to the third carbon atom.

Key Structural Features:

Butanoic Acid Moiety: A four-carbon carboxylic acid that provides a handle for potential biological interactions and further chemical modifications.

Trifluorophenyl Group: A benzene (B151609) ring substituted with three fluorine atoms at the 3, 4, and 5 positions. This group is highly electron-withdrawing and significantly impacts the electronic properties of the molecule.

The compound can be classified as a phenylalkanoic acid, a class of compounds known for a variety of biological activities. The presence and specific positioning of the three fluorine atoms on the phenyl ring are critical to its unique chemical nature.

Rationale for Scientific Investigation of Fluorinated Butanoic Acid Scaffolds

The scientific impetus for investigating fluorinated butanoic acid scaffolds, such as this compound, is rooted in the well-established benefits of fluorination in drug design.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Incorporating fluorine atoms into a molecule can block sites of metabolism, thereby increasing the compound's half-life in the body.

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors. It can participate in hydrogen bonding and other electrostatic interactions, potentially enhancing the binding affinity and potency of a drug candidate.

Improved Pharmacokinetics: Fluorination can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The strategic placement of fluorine atoms can be used to fine-tune these characteristics for optimal therapeutic effect.

Modulation of pKa: The presence of electron-withdrawing fluorine atoms can alter the acidity (pKa) of nearby functional groups, which can be crucial for a compound's solubility and interaction with its biological target.

The trifluoromethyl group, in particular, is a widely used fluorinated moiety in pharmaceuticals due to its ability to increase lipophilicity and metabolic stability.

Overview of Current Knowledge and Research Gaps Pertaining to this Specific Moiety

While the broader class of fluorinated compounds is extensively studied, direct research on this compound is notably limited. The majority of available scientific literature focuses on a closely related derivative, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid. This compound, often referred to by its CAS number 486460-00-8, is a key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

Current Knowledge:

The existing body of research is predominantly centered on the synthesis and utilization of the Boc-protected amino derivative of a similar but different trifluorophenylbutanoic acid. Various synthetic routes have been developed for this intermediate, highlighting its importance in the pharmaceutical industry.

Interactive Data Table: Properties of a Related Intermediate, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid

| Property | Value | Source |

| CAS Number | 486460-00-8 | lookchem.comsandoopharma.com |

| Molecular Formula | C15H18F3NO4 | lookchem.com |

| Molecular Weight | 333.30 g/mol | nih.gov |

| Melting Point | 136-138 °C | lookchem.com |

| Boiling Point | 443.1 °C at 760 mmHg | lookchem.com |

| Appearance | White to Off-White Solid | sandoopharma.com |

| Primary Use | Intermediate in the synthesis of Sitagliptin | lookchem.comsandoopharma.comchemicalbook.com |

Research Gaps:

A significant research gap exists concerning the parent compound, this compound. There is a lack of publicly available data on its:

Synthesis: Specific and optimized synthetic methods for this exact isomer are not well-documented.

Physicochemical Properties: Detailed experimental data on its melting point, boiling point, solubility, and other physical characteristics are not readily available.

Biological Activity: There is a dearth of information regarding any potential therapeutic effects or biological activities of the compound itself, independent of its role as a potential precursor to more complex molecules.

Pharmacological Profile: Without biological activity data, its pharmacokinetic and pharmacodynamic profiles remain entirely unexplored.

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

3-(3,4,5-trifluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H9F3O2/c1-5(2-9(14)15)6-3-7(11)10(13)8(12)4-6/h3-5H,2H2,1H3,(H,14,15) |

InChI Key |

OCHLBHUEYMFRMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C1=CC(=C(C(=C1)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 3,4,5 Trifluorophenyl Butanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(3,4,5-trifluorophenyl)butanoic acid reveals several logical disconnections to identify plausible starting materials. The primary strategic disconnections involve the carbon-carbon bonds that form the butanoic acid backbone and the bond connecting the phenyl ring to the aliphatic chain.

Primary Disconnections:

C3-C4 Bond Disconnection: This is a common strategy for 3-arylbutanoic acids. This disconnection points to a 3,4,5-trifluorophenyl-containing nucleophile (such as a Grignard or organocuprate reagent) and a four-carbon electrophile with a carboxylic acid or ester functionality.

C2-C3 Bond Disconnection: This approach suggests an aldol-type condensation or a Michael addition. This would involve a nucleophilic enolate derived from an acetate (B1210297) equivalent and an electrophilic 3,4,5-trifluorophenyl-containing substrate.

Aryl-C3 Bond Disconnection: This disconnection leads to a trifluorobenzene derivative and a butanoic acid derivative. This strategy might involve a cross-coupling reaction.

Based on these disconnections, two primary synthetic strategies emerge:

Strategy A: Building the butanoic acid chain onto a pre-existing 3,4,5-trifluorophenyl precursor.

Strategy B: Attaching the 3,4,5-trifluorophenyl ring to a pre-formed four-carbon chain.

Synthesis of the 3,4,5-Trifluorophenyl Precursor

The synthesis of this compound necessitates a suitable 3,4,5-trifluorophenyl precursor. Common and versatile precursors include 3,4,5-trifluorobenzaldehyde (B150659) and 3,4,5-trifluorobromobenzene.

Synthesis of 3,4,5-Trifluorobenzaldehyde: This aldehyde is a key starting material for several synthetic approaches. It can be synthesized through various methods, including the halogen-exchange (Halex) reaction from a corresponding chlorinated or brominated benzaldehyde. For instance, the reaction of a di- or trichlorobenzaldehyde with a fluoride (B91410) source like potassium fluoride can yield the desired trifluorinated product. google.com

Synthesis of 3,4,5-Trifluorobromobenzene: This precursor is particularly useful for generating organometallic reagents. One synthetic route to 3,4,5-trifluorobromobenzene involves the diazotization of 3,4,5-trifluoroaniline (B67923) followed by a Sandmeyer-type reaction with a bromide source. Alternatively, it can be a starting material for preparing other precursors like 3,4,5-trifluorophenylboronic acid.

Construction of the Butanoic Acid Backbone

The central challenge in the synthesis of this compound is the efficient and controlled construction of the butanoic acid side chain attached to the trifluorophenyl ring.

Several established carbon-carbon bond-forming reactions can be employed to construct the butanoic acid backbone. The choice of method often depends on the availability of starting materials and the desired stereochemical outcome.

Reformatsky Reaction: This reaction provides a direct route to β-hydroxy esters, which can be further transformed into the target butanoic acid. The reaction of 3,4,5-trifluorobenzaldehyde with an α-halo ester (e.g., ethyl bromoacetate) in the presence of activated zinc would yield the corresponding β-hydroxy ester. wikipedia.orgorganic-chemistry.orglscollege.ac.in Subsequent dehydration and hydrogenation would furnish the saturated butanoic acid ester, which can then be hydrolyzed.

Heck Reaction: The palladium-catalyzed Heck reaction offers another viable approach. The coupling of a 3,4,5-trifluorophenyl halide (e.g., 1-bromo-3,4,5-trifluorobenzene) with an acrylic acid ester (e.g., ethyl acrylate) would lead to an unsaturated ester. organic-chemistry.orgmdpi.com Subsequent hydrogenation of the double bond would yield the desired 3-(3,4,5-trifluorophenyl)butanoate ester.

Grignard and Organocuprate Additions: A Grignard reagent, such as 3,4,5-trifluorophenylmagnesium bromide, can be prepared from 3,4,5-trifluorobromobenzene. google.com This nucleophile can then be used in a conjugate addition to an α,β-unsaturated ester like crotonate. The use of a copper catalyst (to form an organocuprate in situ) is often necessary to favor 1,4-addition over 1,2-addition.

The following table summarizes these approaches:

| Reaction Name | 3,4,5-Trifluorophenyl Precursor | Reagent for Butanoic Backbone | Intermediate Product |

| Reformatsky Reaction | 3,4,5-Trifluorobenzaldehyde | Ethyl bromoacetate, Zinc | Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)butanoate |

| Heck Reaction | 1-Bromo-3,4,5-trifluorobenzene | Ethyl acrylate, Pd catalyst | Ethyl 3-(3,4,5-trifluorophenyl)acrylate |

| Grignard/Organocuprate Addition | 3,4,5-Trifluorophenylmagnesium bromide | Ethyl crotonate, Cu catalyst | Ethyl 3-(3,4,5-trifluorophenyl)butanoate |

For applications where a specific enantiomer of this compound is required, stereochemical control is paramount. Asymmetric synthesis can be approached in several ways:

Chiral Auxiliaries: The use of a chiral auxiliary attached to the butenoate substrate in a conjugate addition reaction can direct the stereoselective addition of the 3,4,5-trifluorophenyl nucleophile. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Asymmetric Hydrogenation: If the synthesis proceeds through an unsaturated intermediate, such as that formed in the Heck reaction, asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) can be employed to establish the stereocenter at the C3 position.

Enzymatic Resolution: A racemic mixture of this compound or its ester derivative could be resolved using a lipase (B570770) or other hydrolase that selectively reacts with one enantiomer, allowing for the separation of the two.

Functional Group Transformations and Derivatization during Synthesis

Throughout the synthetic sequence, various functional group transformations and derivatizations may be necessary. For instance, if the butanoic acid backbone is constructed as an ester, a final hydrolysis step is required to obtain the carboxylic acid. If a β-hydroxy ester is formed (as in the Reformatsky reaction), a dehydration step (e.g., using an acid catalyst) followed by hydrogenation of the resulting double bond is necessary to achieve the saturated carbon chain. Protecting groups may also be employed for other functional groups present in more complex precursors, although for the direct synthesis of the target compound from simple precursors, they are less likely to be required.

Novel Synthetic Routes and Process Efficiency Studies

While established methods provide a solid foundation for the synthesis of this compound, research into novel and more efficient synthetic routes is an ongoing area of chemical synthesis. For 3-arylbutanoic acids in general, studies on process efficiency often focus on several key aspects:

Catalyst Loading and Turnover Number: In catalytic reactions like the Heck reaction or asymmetric hydrogenation, minimizing the amount of expensive transition metal catalyst is crucial for large-scale production. Research often targets the development of highly active catalysts with high turnover numbers.

Atom Economy: Synthetic routes with higher atom economy are more environmentally friendly and cost-effective. Reactions like conjugate additions are generally more atom-economical than multi-step sequences involving protecting groups and functional group manipulations.

Green Chemistry Principles: The use of less hazardous solvents, milder reaction conditions, and renewable starting materials are important considerations in modern process chemistry. Studies might explore the use of aqueous reaction media or solvent-free conditions. rsc.org

Despite a comprehensive search for scientific literature, specific details regarding the synthetic methodologies for This compound are not available. The preponderance of published research focuses on a different isomer, 3-(2,4,5-Trifluorophenyl)butanoic acid, which is a well-documented intermediate in the synthesis of the antidiabetic medication sitagliptin.

Consequently, it is not possible to provide an article that adheres to the strict content requirements of the prompt, which demands an exclusive focus on the 3,4,5-trifluoro isomer. Information regarding catalyst development, green chemistry applications, and specific reaction yields and purity profiles for this compound is not present in the available scientific literature.

To fulfill the user's request accurately, information directly pertaining to the specified compound is necessary. Without such data, generating an article on the synthetic methodologies for this compound would not be feasible.

Chemical Reactivity and Transformations of 3 3,4,5 Trifluorophenyl Butanoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that readily participates in a variety of chemical transformations, including esterification, amidation, reduction, and oxidation.

Esterification and Amidation Reactions

Esterification: 3-(3,4,5-Trifluorophenyl)butanoic acid can be converted to its corresponding esters through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. lumenlearning.comacs.orglibretexts.orgstackexchange.comopenstax.org The reaction is reversible and is typically driven to completion by removing the water formed during the reaction or by using an excess of the alcohol.

Alternatively, esterification can be achieved under milder conditions using coupling agents that activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or boron trifluoride etherate can facilitate the reaction with alcohols, often at room temperature. sci-hub.st

Amidation: The formation of amides from this compound can be accomplished by direct reaction with primary or secondary amines. This reaction is generally less favorable than esterification and often requires higher temperatures or the use of coupling agents to proceed efficiently. Common coupling agents for amidation include carbodiimides (e.g., DCC, EDC) and various phosphonium (B103445) or uronium salts (e.g., HBTU, HATU). sci-hub.st These reagents activate the carboxylic acid by forming a highly reactive intermediate that is readily attacked by the amine. The use of (3,4,5-Trifluorophenyl)boronic acid as a catalyst for amide formation from carboxylic acids and amines has also been reported, offering a metal-free alternative. researchgate.net

Table 1: Representative Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| Butanoic acid | Ethanol | Sulfuric acid | Ethyl butanoate | lumenlearning.comstackexchange.com |

| Butanoic acid | 1-Pentanol | Acid catalyst | Pentyl butanoate | libretexts.org |

| 4-chlorobenzoic acid | Methanol (B129727) | Not specified | Methyl 4-chlorobenzoate | youtube.com |

| Butanoic acid | Methylamine | (Condensation) | N-methylbutanamide | acs.org |

| Carboxylic acids | Amines | (3,4,5-Trifluorophenyl)boronic Acid | N-substituted amides | researchgate.net |

| Carboxylic acids | Amines | Titanium tetrafluoride | Amides | researchgate.net |

Reduction and Oxidation Pathways

Reduction: The carboxylic acid functional group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. libretexts.orgmasterorganicchemistry.comchemistrysteps.comchemguide.co.ukmasterorganicchemistry.com The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ is a very reactive and non-selective reagent that would also reduce other susceptible functional groups if present in the molecule.

Oxidation: The butanoic acid side chain, being an alkylbenzene derivative, is susceptible to oxidation at the benzylic position (the carbon atom attached to the aromatic ring). lumenlearning.comopenstax.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under vigorous conditions (heat, acidic or basic medium), can cleave the alkyl chain and oxidize the benzylic carbon to a carboxylic acid. lumenlearning.comopenstax.org In the case of this compound, this would lead to the formation of 3,4,5-trifluorobenzoic acid. The rest of the alkyl chain is typically lost as smaller fragments. For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. lumenlearning.comopenstax.org

Table 2: Illustrative Reduction and Oxidation Reactions

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Carboxylic Acids | 1. LiAlH₄, Et₂O or THF; 2. H₃O⁺ | Primary Alcohols | libretexts.orgmasterorganicchemistry.comchemistrysteps.comchemguide.co.ukmasterorganicchemistry.com |

| Alkylbenzenes | KMnO₄, heat | Benzoic Acids | lumenlearning.comopenstax.org |

Transformations Involving the Trifluorophenyl Moiety

The 3,4,5-trifluorophenyl group is an electron-deficient aromatic system due to the strong inductive and moderate resonance electron-withdrawing effects of the three fluorine atoms. This electronic nature significantly influences its reactivity in aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

Aromatic rings typically undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. beilstein-journals.org However, the presence of three strongly electron-withdrawing fluorine atoms deactivates the benzene (B151609) ring in this compound towards electrophilic attack. organic-chemistry.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, which proceed readily with electron-rich aromatic compounds, would require harsh conditions for this substrate and are likely to be sluggish and may result in low yields.

Nucleophilic Aromatic Substitution on Fluorinated Systems

In contrast to its deactivation towards electrophiles, the electron-deficient nature of the trifluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ). researchgate.netwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgnih.govlibretexts.org In this type of reaction, a nucleophile attacks the aromatic ring and displaces one of the fluorine atoms. The fluorine atoms themselves are good leaving groups in SNAᵣ reactions. The reaction is facilitated by the ability of the electron-withdrawing fluorine atoms to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The position of nucleophilic attack would be influenced by the activating effect of the other fluorine atoms. In a 1,2,3-trifluorobenzene (B74907) system, the fluorine atoms activate the ring for nucleophilic attack. A strong nucleophile, such as an alkoxide or an amine, could potentially displace one of the fluorine atoms, likely at the 4-position due to the combined electron-withdrawing effects of the adjacent fluorine atoms.

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

To functionalize the trifluorophenyl ring, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative to classical substitution reactions. These reactions typically involve the coupling of an organometallic reagent with an aryl halide or triflate. To apply these methods to this compound, it would first need to be converted to a suitable derivative, for example, by introducing a halogen (e.g., bromine or iodine) onto the aromatic ring via a directed ortho-metalation followed by halogenation, or through other synthetic routes.

Once a halo-derivative is obtained, a variety of cross-coupling reactions can be envisioned:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl halide derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgugr.esmdpi.comnih.govnih.gov

Heck-Mizoroki Reaction: This reaction would couple the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netbeilstein-journals.orgwikipedia.orgorganic-chemistry.orgwikipedia.org

Sonogashira Coupling: This reaction would couple the aryl halide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to form an aryl-alkyne. organic-chemistry.orglibretexts.orgwikipedia.orgjk-sci.comyoutube.com

These cross-coupling reactions are generally tolerant of a wide range of functional groups, including the carboxylic acid moiety, making them highly valuable for the synthesis of complex derivatives of this compound.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl derivative | organic-chemistry.orgugr.esmdpi.comnih.govnih.gov |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | Substituted alkene | researchgate.netbeilstein-journals.orgwikipedia.orgorganic-chemistry.orgwikipedia.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne | organic-chemistry.orglibretexts.orgwikipedia.orgjk-sci.comyoutube.com |

Reactions at the Butanoic Acid Carbon Chain

The butanoic acid chain of this compound presents two primary sites for functionalization: the alpha-carbon (C-2) and the beta-carbon (C-3). The reactivity at these positions is influenced by the presence of the carboxylic acid group and the trifluorophenyl substituent.

Alpha-Functionalization Reactions

The alpha-position of carboxylic acids can undergo a variety of functionalization reactions, often proceeding through an enol or enolate intermediate.

One of the most well-established methods for the alpha-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky reaction . This reaction involves the treatment of the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). The reaction proceeds via the formation of an acyl halide, which more readily enolizes, followed by halogenation at the alpha-position. Subsequent hydrolysis yields the α-halo-carboxylic acid. For this compound, this would theoretically yield 2-halo-3-(3,4,5-trifluorophenyl)butanoic acid.

Further synthetic utility can be derived from the resulting α-halo acid. For instance, nucleophilic substitution reactions can be performed to introduce a variety of functional groups at the alpha-position, such as amino, hydroxyl, or cyano groups.

Another potential route for alpha-functionalization is through the formation of a dianion. Treatment of the carboxylic acid with two equivalents of a strong base, such as lithium diisopropylamide (LDA), would deprotonate both the carboxylic acid and the alpha-carbon, generating a dianion. This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce a substituent at the alpha-position.

| Reaction Type | Reagents | Potential Product |

| Alpha-Halogenation (Hell-Volhard-Zelinsky) | Br₂, PBr₃ (cat.) | 2-Bromo-3-(3,4,5-trifluorophenyl)butanoic acid |

| Alpha-Alkylation (via dianion) | 1. 2 eq. LDA 2. R-X | 2-Alkyl-3-(3,4,5-trifluorophenyl)butanoic acid |

Beta-Functionalization Reactions

Direct functionalization at the beta-position of a saturated carboxylic acid is generally more challenging than at the alpha-position. However, reactions can be designed to achieve this transformation.

One possible strategy involves an elimination-addition sequence. For instance, if an alpha-halo acid derivative could be dehydrohalogenated to form an α,β-unsaturated carboxylic acid, a subsequent Michael addition could introduce a nucleophile at the beta-position.

Alternatively, if a hydroxyl group were present at the beta-position, it could be converted into a good leaving group (e.g., a tosylate) to facilitate nucleophilic substitution. However, introducing a hydroxyl group specifically at the beta-position of the starting material would require a multi-step synthesis.

While direct C-H activation at the beta-position of free carboxylic acids is an emerging area of research, specific methodologies applicable to this compound have not been reported.

Synthesis of Structural Analogs and Derivatives for Fundamental Studies

The synthesis of structural analogs and derivatives of this compound would be crucial for fundamental studies aimed at understanding its chemical and physical properties.

Derivatives at the carboxylic acid group are readily accessible through standard transformations. For example, esterification with an alcohol under acidic conditions (Fischer esterification) would yield the corresponding ester. Amide formation could be achieved by first converting the carboxylic acid to a more reactive acyl chloride (using, for example, thionyl chloride) followed by reaction with an amine.

Structural analogs with modifications to the butanoic acid chain could be synthesized through various routes. For instance, homologation or degradation of the chain would provide analogs with different chain lengths. The introduction of substituents at the alpha and beta positions, as discussed previously, would also generate a library of derivatives for further study.

Modification of the trifluorophenyl ring is also a possibility, although this would likely involve starting from a different substituted benzene derivative. For example, using a different trifluorinated phenylboronic acid in a Suzuki coupling reaction with an appropriate butenoate ester, followed by reduction, could lead to a variety of regioisomeric trifluorophenylbutanoic acids.

| Derivative/Analog Type | Synthetic Approach | Potential Compound |

| Ester Derivative | Fischer Esterification (e.g., with Methanol) | Methyl 3-(3,4,5-trifluorophenyl)butanoate |

| Amide Derivative | Acyl chloride formation then amidation | N-Alkyl-3-(3,4,5-trifluorophenyl)butanamide |

| Alpha-Substituted Analog | Hell-Volhard-Zelinsky then substitution | 2-Amino-3-(3,4,5-trifluorophenyl)butanoic acid |

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a compound like 3-(3,4,5-Trifluorophenyl)butanoic acid, a multi-pronged NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, would be essential for unambiguous structural assignment.

Proton (¹H) NMR Analysis for Structural Proton Assignment

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the different types of protons present.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

| -CH₃ | ~1.2-1.4 | Doublet | ~7.0 |

| -CH₂- | ~2.5-2.7 | Doublet of doublets | ~15.0, ~7.0 |

| -CH- | ~3.3-3.5 | Multiplet | - |

| Ar-H | ~6.9-7.2 | Triplet | ~8.0 |

| -COOH | ~10.0-12.0 | Singlet | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The methyl (-CH₃) protons would likely appear as a doublet due to coupling with the adjacent methine (-CH-) proton. The diastereotopic methylene (B1212753) (-CH₂-) protons would be expected to show a more complex splitting pattern, likely a doublet of doublets, arising from coupling to the neighboring methine proton. The methine proton itself would appear as a multiplet due to coupling with both the methyl and methylene protons. The two equivalent aromatic protons would likely present as a triplet due to coupling with the two neighboring fluorine atoms. The acidic proton of the carboxylic acid group would typically be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| -CH₃ | ~20 |

| -CH₂- | ~40 |

| -CH- | ~45 |

| Aromatic C-H | ~115 (doublet, due to C-F coupling) |

| Aromatic C-F | ~140-150 (complex multiplets) |

| Aromatic C-ipso | ~130 (triplet, due to C-F coupling) |

| -COOH | ~175 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. The aromatic carbon signals would exhibit splitting due to coupling with fluorine atoms.

The spectrum would be expected to show signals for the aliphatic carbons of the butanoic acid chain and the aromatic carbons of the trifluorophenyl ring. The carbon atoms directly bonded to fluorine would exhibit characteristic splitting patterns (C-F coupling), which can provide valuable structural information. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR is a highly sensitive technique used to probe the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would provide direct information about the trifluorophenyl group.

Expected ¹⁹F NMR Data:

| Fluorine Atom | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) |

| F-3, F-5 | ~ -130 to -140 | Doublet |

| F-4 | ~ -155 to -165 | Triplet |

Note: Predicted chemical shifts are relative to a standard such as CFCl₃ and can vary. The multiplicities arise from F-F coupling.

The spectrum would be expected to show two distinct signals corresponding to the two different fluorine environments. The two equivalent fluorine atoms at the 3 and 5 positions would appear as a doublet due to coupling with the fluorine atom at the 4 position. The fluorine atom at the 4 position would appear as a triplet due to coupling with the two equivalent fluorine atoms at the 3 and 5 positions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the -CH₃ protons and the -CH- proton, and between the -CH₂- protons and the -CH- proton, confirming the butanoic acid chain's structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the butanoic acid chain and the trifluorophenyl ring. For example, correlations would be expected between the benzylic protons (-CH-) and the aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity.

Expected HRMS Data:

| Ion | Calculated Exact Mass (for C₁₀H₉F₃O₂⁺ [M+H]⁺) |

| [M+H]⁺ | 223.0627 |

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), the carboxyl group (-COOH), and cleavage of the alkyl chain. The presence of the trifluorophenyl group would also lead to characteristic fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which plots the percentage of transmittance against the wavenumber of the radiation. Specific functional groups absorb IR radiation at characteristic frequencies, resulting in distinct peaks in the spectrum. For this compound, the IR spectrum would be expected to show several key absorption bands corresponding to its structural features.

The most prominent and informative peaks would arise from the carboxylic acid group. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. docbrown.inforesearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically found in the range of 1700-1725 cm⁻¹. The presence of the trifluorophenyl group may slightly shift this frequency.

The aromatic ring will also produce characteristic absorption peaks. The C-H stretching vibrations of the aromatic ring are expected to appear at wavenumbers just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically result in several peaks in the 1600-1450 cm⁻¹ region. Furthermore, the carbon-fluorine (C-F) bonds of the trifluorophenyl group will exhibit strong absorption bands in the fingerprint region of the spectrum, generally between 1400 and 1000 cm⁻¹. wpmucdn.com

The aliphatic portion of the molecule, the butanoic acid chain, will also contribute to the spectrum. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected to be observed in the 2960-2850 cm⁻¹ range. C-H bending vibrations for these groups will appear in the 1470-1370 cm⁻¹ region.

A representative table of the expected IR absorption peaks for this compound is provided below, based on the analysis of its functional groups and data from similar compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium to Weak | Aromatic C=C stretch |

| 1400-1000 | Strong | C-F stretch |

X-ray Crystallography for Solid-State Molecular Structure Determination

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured and used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

Based on the structure of this compound, an X-ray crystallographic study would be expected to reveal several key structural details. The butanoic acid chain would likely adopt a specific conformation to minimize steric hindrance. The carboxylic acid groups of adjacent molecules would be expected to form hydrogen-bonded dimers, a common supramolecular motif for carboxylic acids in the solid state. mdpi.com This would result in a planar, eight-membered ring structure involving two molecules.

The trifluorophenyl ring would be planar, and its orientation relative to the butanoic acid chain would be a key conformational parameter. The C-F bond lengths would be consistent with those observed for other fluorinated aromatic compounds. The analysis would also provide precise measurements of all bond lengths and angles within the molecule, confirming the expected geometries of the sp² hybridized carbons of the aromatic ring and the sp³ hybridized carbons of the butanoic acid chain.

A hypothetical table of selected crystallographic parameters for this compound is presented below, based on data from structurally similar compounds. mdpi.com

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C=O) | ~1.20-1.25 Å |

| Key Bond Length (C-O) | ~1.30-1.35 Å |

| Key Bond Length (C-F) | ~1.33-1.37 Å |

| Key Bond Angle (O-C=O) | ~120-125° |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the purification, separation, and purity assessment of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods for these purposes. Given that the molecule possesses a chiral center at the C3 position of the butanoic acid chain, chiral chromatography would be necessary to separate its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would be highly suitable. In this mode of chromatography, a nonpolar stationary phase is used with a polar mobile phase.

A common choice for the stationary phase would be a C18 (octadecylsilyl) column, which provides excellent retention and separation for a wide range of organic molecules. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and prevent the ionization of the carboxylic acid group, which can lead to peak tailing, a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is usually added to the mobile phase to maintain a low pH. americanlaboratory.comekb.eg

The detection of this compound can be readily achieved using a UV detector, as the trifluorophenyl group contains a chromophore that absorbs UV light. The detection wavelength would be set at or near the absorption maximum of the compound, which is expected to be in the range of 254-272 nm. americanlaboratory.com

A representative HPLC method for the analysis of this compound is outlined in the table below.

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Method

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to adsorb onto the stationary phase, leading to poor peak shape and low sensitivity.

To overcome these issues, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar derivative. shimadzu.com A common derivatization method is esterification, for example, by reaction with methanol or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding methyl ester or trimethylsilyl (B98337) ester. These derivatives are significantly more volatile and amenable to GC analysis.

The GC separation would typically be performed on a capillary column with a nonpolar or moderately polar stationary phase, such as a 5% phenyl-polydimethylsiloxane. The carrier gas is usually an inert gas like helium or nitrogen. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS would provide the additional benefit of structural information, aiding in the confirmation of the compound's identity.

A hypothetical GC method for the analysis of the derivatized this compound is presented below.

Table 4: Representative Gas Chromatography (GC) Method (after derivatization)

| Parameter | Condition |

| Column | 5% Phenyl-polydimethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 250 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Injection Mode | Split |

Chiral Chromatography for Enantiomeric Purity (if applicable)

Since this compound is a chiral molecule, it exists as a pair of enantiomers (R and S forms). These enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. Therefore, the separation and quantification of the individual enantiomers are often crucial. Chiral chromatography is the most effective technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for the enantiomeric separation of chiral acids. This technique utilizes a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers, leading to different retention times and thus their separation. mdpi.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are widely used and have proven to be very effective for the resolution of a broad range of chiral compounds, including carboxylic acids. researchgate.netwindows.net The mobile phase for chiral separations can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system (e.g., water/acetonitrile), often with acidic or basic additives to improve the separation. chiraltech.com

The choice of the specific chiral column and mobile phase conditions would require experimental screening and optimization to achieve baseline separation of the enantiomers of this compound.

A potential chiral HPLC method for the enantiomeric resolution is described in the table below.

Table 5: Representative Chiral High-Performance Liquid Chromatography (HPLC) Method

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H) |

| Mobile Phase | Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Temperature | Ambient |

Computational and Theoretical Chemistry Studies of 3 3,4,5 Trifluorophenyl Butanoic Acid

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For 3-(3,4,5-Trifluorophenyl)butanoic acid, this process involves iterative calculations to find the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Due to the presence of a flexible butyl chain attached to the rigid trifluorophenyl ring, this compound can exist in multiple conformations. Computational methods are employed to identify the various stable conformers and to determine their relative energies. The global minimum conformation represents the most stable and thus the most probable structure of the molecule under given conditions.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformation of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-F | ~1.35 Å | |

| C-C (aliphatic) | ~1.54 Å | |

| C=O | ~1.23 Å | |

| C-O | ~1.36 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| F-C-C | ~118° | |

| C-C-C (aliphatic) | ~109.5° | |

| Dihedral Angle | C(aromatic)-C-C-C(OOH) | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be determined through specific computational calculations.

Electronic Structure Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. biointerfaceresearch.com For this compound, DFT calculations can elucidate a range of electronic properties, including the distribution of electron density, the nature of chemical bonds, and the molecule's reactivity. biointerfaceresearch.commdpi.com By solving the Kohn-Sham equations, DFT provides a way to map the complex many-electron problem onto a simpler one of non-interacting electrons moving in an effective potential. Various functionals, such as B3LYP, are commonly used in conjunction with a basis set (e.g., 6-31G*) to perform these calculations. biointerfaceresearch.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. youtube.comcolab.ws The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's stability and reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.commaterialsciencejournal.org For this compound, the electron-withdrawing trifluorophenyl group is expected to influence the energies of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.7 |

Note: These are hypothetical energy values for illustrative purposes. The actual values would be obtained from DFT calculations.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the reactivity of a molecule and to explore potential reaction pathways. By analyzing the electronic properties derived from DFT calculations, such as the distribution of electrostatic potential and the energies of frontier orbitals, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. mdpi.com For this compound, the carboxylic acid group is a primary site for various chemical reactions. Computational methods can be used to model the mechanisms of these reactions, such as esterification or amidation, by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing valuable insights into the feasibility and kinetics of different chemical transformations.

Quantitative Structure-Property Relationship (QSPR) Modeling of Physicochemical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov For this compound, QSPR models can be developed to estimate a variety of descriptors, such as boiling point, solubility, and lipophilicity (logP). These models are built by establishing a mathematical relationship between the molecular descriptors (e.g., topological, electronic, and constitutional indices) and the experimental property of a set of similar compounds. Once a statistically robust model is developed, it can be used to predict the properties of new or untested molecules like this compound, thereby saving time and resources that would otherwise be spent on experimental measurements.

Table 3: Predicted Physicochemical Descriptors for this compound using a Hypothetical QSPR Model

| Property | Predicted Value |

| Boiling Point (°C) | ~320 |

| LogP | ~2.5 |

| Molar Refractivity | ~45 cm³/mol |

| Polar Surface Area | ~37 Ų |

Note: These values are hypothetical and for illustrative purposes, representing potential outputs from a QSPR model.

Molecular Dynamics Simulations for Solvent Interactions or Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com For this compound, MD simulations can provide detailed information about its behavior in different solvent environments and its conformational dynamics. researchgate.net By simulating the molecule in a box of explicit solvent molecules (e.g., water), the interactions between the solute and solvent can be investigated, shedding light on solvation processes and the formation of hydrogen bonds. Furthermore, MD simulations can be used to explore the conformational landscape of the molecule, observing the transitions between different conformers and determining their relative populations over time. This provides a dynamic picture of the molecule's flexibility and its preferred shapes in solution.

Potential Applications As a Chemical Synthon or Research Probe

Utility in the Synthesis of Diverse Organic Molecules

The primary documented application of derivatives of 3-(3,4,5-Trifluorophenyl)butanoic acid is in the synthesis of pharmaceutical compounds. Specifically, its amino-functionalized and protected forms are key intermediates in the preparation of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.govlookchem.com

One of the most notable examples is the synthesis of Sitagliptin. The chiral amine derivative, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a crucial component of this drug. nih.govresearchgate.net Various synthetic strategies have been developed to produce this intermediate, highlighting the importance of the trifluorophenylbutanoic acid scaffold. researchgate.netfigshare.com For instance, a common approach involves the use of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, which allows for controlled peptide coupling reactions. chemicalbook.comleapchem.com

Beyond this specific application, the trifluorophenylbutanoic acid moiety can be incorporated into other molecular frameworks to modulate their physicochemical properties. The trifluorophenyl group is known to enhance lipophilicity, which can improve a molecule's ability to cross cell membranes, and can also increase metabolic stability by blocking sites susceptible to enzymatic degradation. leapchem.com These properties make it an attractive synthon for the development of new drug candidates for a range of therapeutic areas, including neurological disorders and inflammatory diseases. leapchem.com For example, a study has explored the combination of 3-amino-4-(2,4,5-trifluorophenyl) butyric acid with menthol (B31143) to create a new potential hypoglycemic agent. nih.gov

Contributions to the Understanding of Fluorine Chemistry in Organic Systems

The study of molecules like this compound and its derivatives contributes significantly to the broader understanding of fluorine chemistry in organic systems. The presence of three fluorine atoms on the phenyl ring creates a unique electronic environment that influences the reactivity of the entire molecule.

Research into the synthesis and reactions of such compounds provides valuable data on how highly fluorinated aromatic rings affect adjacent functional groups. For instance, the acidity of the carboxylic acid proton in this compound is expected to be influenced by the strong electron-withdrawing nature of the trifluorophenyl group. Studying these effects helps chemists to predict and control the reactivity of other fluorinated compounds.

Furthermore, the development of synthetic routes to derivatives of this acid, such as the stereoselective synthesis of its amino-functionalized forms, drives innovation in asymmetric synthesis and catalysis. researchgate.net These methodologies can then be applied to the synthesis of other complex, fluorinated molecules.

Development of New Chemical Reactions and Methodologies

The demand for efficient and selective methods to synthesize fluorinated compounds like the derivatives of this compound stimulates the development of new chemical reactions and methodologies. For example, the synthesis of the key intermediate for Sitagliptin has prompted research into novel catalytic systems for asymmetric hydrogenation and other stereoselective transformations. researchgate.net

The reactivity of the trifluorophenyl group itself can also be exploited to develop new reactions. While the carbon-fluorine bond is generally strong, under certain conditions, it can be functionalized, offering pathways to novel molecular architectures. Research in this area expands the toolkit available to synthetic chemists for the construction of complex fluorinated molecules.

Role in Probing Fundamental Chemical Principles (e.g., electronic effects of fluorine)

This compound and its analogues serve as excellent model systems for studying the fundamental electronic effects of fluorine in organic molecules. The three fluorine atoms on the phenyl ring exert a strong inductive electron-withdrawing effect, which significantly alters the electron distribution within the aromatic ring and the attached side chain.

By comparing the chemical and physical properties of this compound with its non-fluorinated or less-fluorinated counterparts, researchers can quantify the impact of fluorine substitution on various parameters, such as:

Acidity: The pKa of the carboxylic acid is expected to be lower (i.e., the acid is stronger) due to the stabilization of the carboxylate conjugate base by the electron-withdrawing trifluorophenyl group.

Reactivity of the Carboxylic Acid: The electrophilicity of the carbonyl carbon in the carboxylic acid is enhanced, which can affect the rates and outcomes of reactions such as esterification and amidation.

Spectroscopic Properties: The fluorine atoms provide a sensitive probe for NMR spectroscopy (¹⁹F NMR), allowing for detailed studies of molecular structure and dynamics.

These studies provide valuable data that contributes to the development of quantitative structure-activity relationships (QSAR) and a deeper theoretical understanding of the role of fluorine in molecular design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.